
1-(Pyridin-3-ylmethyl)-1H-imidazole-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-(Pyridin-3-ylmethyl)-1H-imidazole-2-carboxylic acid” is a complex organic molecule that likely contains a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom), an imidazole ring (a five-membered ring with three carbon atoms and two nonadjacent nitrogen atoms), and a carboxylic acid group .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds, such as pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives, have been synthesized using methods like trimethylamine as a classical method and using magnesium oxide nanoparticles . Another method involves the cyclization of 1,2-diamine derivatives with sulfonium salts .Molecular Structure Analysis
The molecular structure of similar compounds has been confirmed using techniques like FT-IR, 1H-NMR, and 13C-NMR spectroscopy . These techniques can provide information about the types of bonds and functional groups present in the molecule.Chemical Reactions Analysis
The chemical reactions involving similar compounds often involve condensation reactions or cyclization reactions . For instance, imidazo[1,2-a]pyridines have been synthesized from different 2-aminopyridines with various α-bromoketones .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds can vary widely. For instance, 1-(Pyridin-3-ylmethyl)-1H-pyrazole-4-boronic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard .Aplicaciones Científicas De Investigación
Synthesis and Characterization
1-(Pyridin-3-ylmethyl)-1H-imidazole-2-carboxylic acid serves as a precursor in the synthesis of diverse heterocyclic compounds, demonstrating its utility in synthetic chemistry. For instance, it is used in the preparation of imidazo[1,2-a]pyridine derivatives, highlighting its role in the development of compounds with potential biological activities and applications in materials science. Studies have developed methods for the efficient synthesis of these derivatives, emphasizing the chemical's versatility in contributing to novel synthetic routes (Xiao et al., 2015).
Coordination Polymers and Frameworks
The compound finds application in the construction of coordination polymers and metal-organic frameworks (MOFs), which are of interest due to their potential in gas storage, separation technologies, and catalysis. Research has shown the ability to generate novel coordination polymers with specific structural topologies using imidazole-based ligands, indicating the compound's role in designing materials with desirable properties (Cai et al., 2017).
Luminescent Materials
The chemical is also pivotal in the development of luminescent materials, with studies leveraging its derivatives for the construction of lanthanide-cadmium heterometal-organic compounds. These compounds exhibit luminescent properties that make them suitable for sensing applications, demonstrating the compound's contribution to the creation of functional materials for chemical sensing and optical devices (Ding et al., 2017).
Green Chemistry and Catalysis
In green chemistry, the compound aids in developing environmentally friendly synthetic methodologies, including transition-metal-free reactions. Such reactions are significant for constructing chloroimidazo[1,2-α]pyridines, showcasing the compound's role in sustainable chemistry practices that minimize hazardous byproducts and utilize less toxic conditions (Xiao et al., 2015).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
1-(pyridin-3-ylmethyl)imidazole-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2/c14-10(15)9-12-4-5-13(9)7-8-2-1-3-11-6-8/h1-6H,7H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZKPUOSZBKIDMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CN2C=CN=C2C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

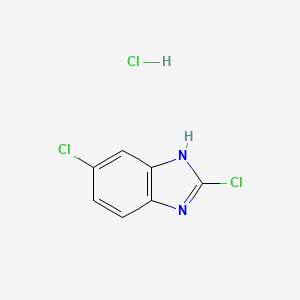
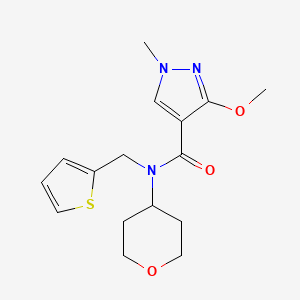
![N'-[(1E)-[4-(cyclohexylsulfanyl)-3-nitrophenyl]methylidene]-2-(phenylamino)acetohydrazide](/img/structure/B2704680.png)
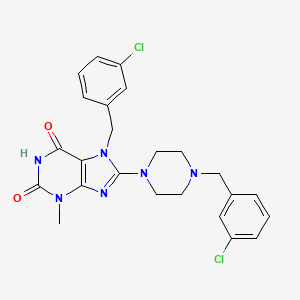
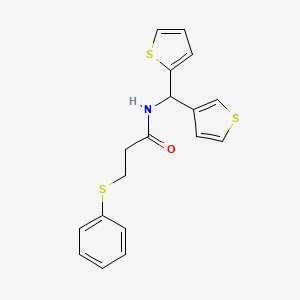

![N-(4-methoxybenzo[d]thiazol-2-yl)-1-methyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B2704686.png)

![5-(((6-methylbenzo[d]thiazol-2-yl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B2704689.png)
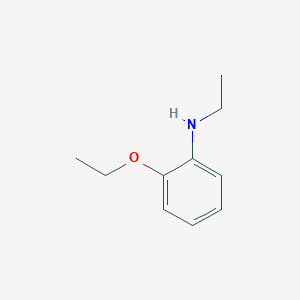
![N-[(4-ethylphenyl)methyl]-3-[2-(4-fluorophenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]propanamide](/img/structure/B2704692.png)
![4-[6-({2-[(4-ethoxyphenyl)amino]-2-oxoethyl}thio)-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]-N-(4-methoxybenzyl)butanamide](/img/structure/B2704693.png)
![N-(2-fluorophenyl)-7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2704694.png)
